molecular formula C22H20N2O5 B214501 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Cat. No. B214501
M. Wt: 392.4 g/mol
InChI Key: MCXRAJNQRVDBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has a complex structure and is synthesized through a specific method that involves multiple steps.

Mechanism of Action

The mechanism of action of 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has a low toxicity profile and does not have any significant adverse effects on the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this molecule.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on the body. However, one limitation is its complex structure, which may make it difficult to synthesize and work with in the lab.

Future Directions

There are several future directions for research on 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile. One direction is to further study its anti-tumor properties and its potential as a treatment for cancer. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule.

Synthesis Methods

The synthesis of 4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves multiple steps. The first step is the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethylamine, which is then reacted with 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-1-carboxylic acid to form the intermediate product. This intermediate product is then reacted with butanenitrile to form the final product.

Scientific Research Applications

4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile has potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. This molecule has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.

properties

Product Name

4-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

4-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]butanenitrile

InChI

InChI=1S/C22H20N2O5/c23-9-3-4-10-24-17-6-2-1-5-16(17)22(27,21(24)26)14-18(25)15-7-8-19-20(13-15)29-12-11-28-19/h1-2,5-8,13,27H,3-4,10-12,14H2

InChI Key

MCXRAJNQRVDBOY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CCCC#N)O

Origin of Product

United States

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